4-Chloro-N-methyl-3-nitroaniline (CAS 16330-03-3): A Comprehensive Technical Guide on Synthesis, Characterization, and Applications
4-Chloro-N-methyl-3-nitroaniline (CAS 16330-03-3): A Comprehensive Technical Guide on Synthesis, Characterization, and Applications
Executive Summary
4-Chloro-N-methyl-3-nitroaniline (CAS 16330-03-3) is a highly specialized, polyfunctional aromatic building block integral to advanced organic synthesis, materials science, and pharmaceutical development[1]. Characterized by a push-pull electronic system—featuring an electron-donating secondary amine and electron-withdrawing chloro and nitro groups—this compound is a prime candidate for engineering inter-molecular compounds (IMCs) with nonlinear optical (NLO) properties[1]. Furthermore, its differential reactivity profile makes it an essential precursor for complex heterocycles, Schiff bases, and azo dyes[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthetic pathways, and downstream applications, alongside field-proven, self-validating experimental protocols designed for drug development professionals and synthetic chemists.
Physicochemical Properties & Molecular Descriptors
Understanding the molecular descriptors of 4-chloro-N-methyl-3-nitroaniline is critical for predicting its behavior in biological assays and material matrices. The presence of the nitro group significantly influences its thermal stability and dipole moment.
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₇H₇ClN₂O₂ | Defines the basic stoichiometric framework. |
| Molecular Weight | 186.59 g/mol [2] | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |
| Melting Point | 145–150 °C[3] | Indicates strong intermolecular hydrogen bonding in the crystal lattice. |
| Boiling Point | 327.6 °C[3] | High BP reflects the compound's moderate thermal stability. |
| Flash Point | 151.9 °C[3] | Requires standard combustible material handling. |
| XLogP3 | 2.3[2] | Moderate lipophilicity, suitable for cellular membrane permeability. |
| Topological Polar Surface Area | 57.9 Ų[2] | Excellent for oral bioavailability and potential blood-brain barrier penetration. |
| Hydrogen Bond Donors/Acceptors | 1 / 3[2] | Facilitates targeted binding in enzymatic pockets or co-crystallization. |
Mechanistic Synthetic Pathways
The synthesis of 4-chloro-N-methyl-3-nitroaniline demands rigorous regiocontrol to manage the competing electronic effects of the aromatic substituents. Two principal strategies dominate the industrial and laboratory-scale synthesis of this compound[1].
Route A: Formylation-Alkylation Sequence
The most direct and high-yielding route begins with 4-chloro-3-nitroaniline. The primary challenge here is achieving selective mono-methylation. Direct alkylation with methyl iodide typically results in an inseparable mixture of mono- and di-methylated products due to the increased nucleophilicity of the secondary amine intermediate. Causality of Choice: By first reacting the primary amine with formic acid, an N-formyl intermediate is generated. This formyl group acts as both a steric shield and an electron-withdrawing sink, completely suppressing di-alkylation during the subsequent reductive methylation step[1].
Route B: Electrophilic Aromatic Substitution (EAS)
An alternative approach builds the molecule from N-methylaniline via sequential halogenation and nitration. Causality of Choice: Chlorination is performed first using Cl₂ and a Lewis acid (FeCl₃) to direct the chlorine to the para-position. Subsequent nitration must be strictly thermally controlled (0–5 °C) using a nitric/sulfuric acid mixture. The strong electron-withdrawing nature of the newly added chlorine atom deactivates the ring, but the highly exothermic nature of nitration can lead to oxidative degradation or explosive runaway reactions if not tightly regulated[3].
Synthetic routes to 4-chloro-N-methyl-3-nitroaniline via protection/alkylation or EAS.
Spectroscopic Characterization & Validation
To ensure the structural integrity of the synthesized batch, multi-nuclear NMR and FTIR spectroscopy are mandatory[3].
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¹H NMR (CDCl₃): The aromatic protons will appear as distinct doublets and doublet-of-doublets in the downfield region (δ 7.2–8.5 ppm) due to the anisotropic deshielding effects of the nitro and chloro groups. The crucial diagnostic peak is the sharp singlet corresponding to the N-CH₃ group at δ 3.0–3.3 ppm[3].
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FTIR Spectroscopy: The secondary amine N-H stretch manifests as a moderate, sharp band near 3400 cm⁻¹. The asymmetric and symmetric stretching of the nitro group provides strong, characteristic bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively[1]. The absence of a primary amine doublet near 3500 cm⁻¹ validates the success of the mono-methylation.
Downstream Applications in Drug Development & Materials Science
The utility of 4-chloro-N-methyl-3-nitroaniline stems from its ability to act as a highly functionalized scaffold[1].
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Nonlinear Optical (NLO) Materials: The compound's asymmetric electronic distribution creates a large molecular dipole moment. When co-crystallized into inter-molecular compounds (IMCs), it exhibits massive nonlinear optical coefficients, making it critical for optical communication and frequency-doubling technologies[1].
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Azo Dye Synthesis: Selective reduction of the nitro group yields 4-chloro-N¹-methylbenzene-1,3-diamine. The differential basicity between the newly formed primary amine and the existing secondary amine allows for highly selective diazotization, a fundamental step in creating complex azo linkages[1].
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Schiff Base Formation: The secondary amine can undergo acid-catalyzed condensation with aldehydes or ketones to form structurally rigid imine derivatives, which are frequently screened in phenotypic drug discovery assays[1].
Downstream chemical transformations and applications in materials and synthesis.
Experimental Protocol: Self-Validating Formylation-Alkylation
The following protocol details the highly selective mono-methylation of 4-chloro-3-nitroaniline. This methodology is engineered to be self-validating, ensuring high fidelity at each intermediate stage.
Step 1: Formylation (Amine Protection)
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Setup: Suspend 10.0 g of 4-chloro-3-nitroaniline in 50 mL of toluene in a 250 mL round-bottom flask equipped with a Dean-Stark trap.
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Reagent Addition: Add 1.5 equivalents of 98% formic acid dropwise. Causality: Toluene acts as an azeotropic solvent to remove the water byproduct, driving the equilibrium toward the N-formyl intermediate.
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Reflux & Validation: Heat to reflux (approx. 110 °C). Monitor the water collection in the Dean-Stark trap. The reaction is complete when water ceases to evolve (typically 4-6 hours).
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In-Process Check: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the bright yellow starting material spot (Rf ~0.4) and the appearance of a new UV-active spot (Rf ~0.2) validates complete protection.
Step 2: Reductive Methylation & Deformylation
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Alkylation: Cool the reaction mixture to 0 °C. Slowly add 1.2 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) under an inert argon atmosphere. Causality: The low temperature prevents the exothermic deprotonation from degrading the nitro group.
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Methylation: Once hydrogen evolution ceases, add 1.5 equivalents of methyl iodide (MeI) dropwise. Stir at room temperature for 12 hours.
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Deformylation: Quench the reaction with 20 mL of 2M HCl and heat to 80 °C for 2 hours. Causality: The acidic conditions selectively hydrolyze the formyl group while leaving the newly formed N-methyl bond and the nitro group intact.
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Workup & Isolation: Neutralize the aqueous layer with saturated NaHCO₃ until pH 8 is reached (critical to ensure the amine is fully deprotonated for extraction). Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Final Validation: Recrystallize the crude product from hot ethanol. Confirm the identity via melting point analysis (target: 145–150 °C)[3] and ¹H NMR (confirming the δ 3.0–3.3 ppm singlet)[3].
References
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PubChem. Aniline, 4-chloro-N-methyl-3-nitro- | C7H7ClN2O2 | CID 140057. National Center for Biotechnology Information. Retrieved from[Link]
